
1,3-Dithiolane
Overview
Description
1,3-Dithiolane is an organosulfur compound with the chemical formula CH₂S₂C₂H₄. It is classified as a heterocycle, related to cyclopentane, where two methylene bridges (-CH₂- units) are replaced by thioether groups. This compound is an isomer of 1,2-dithiolane and is known for its stability and versatility in various chemical reactions .
Preparation Methods
1,3-Dithiolane can be synthesized through several methods:
Chemical Reactions Analysis
1,3-Dithiolane undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
1,3-Dithiolane has emerged as a significant scaffold in the development of various bioactive compounds. Its unique structural properties facilitate the design of therapeutics targeting multiple diseases.
Therapeutic Agents
- Cancer Treatment : The incorporation of this compound into drug candidates has shown promise in treating neoplastic diseases. For instance, a dithiolane-functionalized compound demonstrated selective toxicity against metastatic melanoma cells while sparing normal cells . This compound, identified as BS148 , exhibited high kinase selectivity and favorable metabolic profiles, making it a potential preclinical candidate for further development.
- Infectious Diseases : Dihydrofolate reductase inhibitors containing the this compound moiety have been designed to combat infectious diseases . These compounds have shown enhanced stability and efficacy compared to traditional agents.
- Neurodegenerative Disorders : Some derivatives of this compound have been investigated for their neuroprotective effects, contributing to the search for treatments for conditions like Alzheimer's disease.
Enzyme Inhibition
This compound derivatives have been developed as inhibitors for various enzymes:
- Tyrosinase Inhibitors : Compounds featuring this compound have been synthesized to inhibit tyrosinase activity, which is crucial for conditions like hyperpigmentation . These inhibitors exhibit significant antimelanogenic effects.
- Protein Tyrosine Phosphatase Inhibitors : The introduction of a dithiolane ring has been linked to enhanced potency against protein tyrosine phosphatase 1B, an important target in diabetes and obesity research .
Synthetic Applications
The synthetic utility of this compound extends beyond medicinal chemistry into organic synthesis.
Synthesis of Complex Molecules
- Cycloreversion Reactions : Novel applications involve the use of 2-silylated 1,3-dithiolanes in the synthesis of aryl/hetaryl-substituted ethenes and dibenzofulvenes. This reaction showcases the ability to create complex molecular architectures efficiently .
- Deprotection Strategies : Research has highlighted methods for solid-state deprotection of 1,3-dithiolanes using reagents like mercury nitrate. This approach allows for the selective cleavage of dithiolane derivatives under mild conditions .
Biological Applications
The biological relevance of this compound compounds is underscored by their interactions with biological systems.
Antimicrobial Activity
Research indicates that certain dithiolane derivatives exhibit antimicrobial properties. For example, studies suggest that these compounds can interfere with biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa, highlighting their potential as therapeutic agents against infections .
Wound Healing
Investigations into the topical application of dithiolane-containing compounds have shown promising results in enhancing wound healing processes. These compounds may act through mechanisms involving iron chelation and free radical scavenging .
Summary Table of Applications
Application Area | Specific Use Cases | Notable Compounds/Results |
---|---|---|
Medicinal Chemistry | Cancer treatment (BS148), infectious diseases | Dihydrofolate reductase inhibitors |
Enzyme Inhibition | Tyrosinase and protein tyrosine phosphatase | Antimelanogenic agents |
Synthetic Methodologies | Cycloreversion reactions | Aryl/hetaryl-substituted ethenes |
Biological Applications | Antimicrobial activity | Biofilm inhibition in Pseudomonas aeruginosa |
Wound Healing | Enhanced healing processes | Topical applications with iron chelation |
Mechanism of Action
The mechanism of action of 1,3-dithiolane involves its ability to form stable complexes with various reagents. The sulfur atoms in the dithiolane ring can coordinate with metal ions, facilitating reactions such as nucleophilic substitution and oxidation . The molecular targets and pathways involved include the formation of organometallic intermediates and the stabilization of reactive intermediates in organic synthesis .
Comparison with Similar Compounds
1,3-Dithiolane can be compared with other similar compounds such as:
1,2-Dithiolane: An isomer of this compound, differing in the position of the sulfur atoms in the ring.
1,3-Dithiane: Another related compound where the dithiolane ring is expanded to a six-membered ring.
Oxathiolane: A compound where one of the sulfur atoms in the dithiolane ring is replaced by an oxygen atom.
This compound is unique due to its stability and versatility in forming various derivatives and intermediates in organic synthesis .
Biological Activity
1,3-Dithiolane is a five-membered ring compound characterized by two sulfur atoms and three carbon atoms. This compound has garnered attention in various fields of biological research due to its diverse biological activities, including antimicrobial, antifungal, and potential applications in drug design. This article synthesizes findings from multiple studies to provide a detailed examination of the biological activity of this compound.
Chemical Structure and Synthesis
1,3-Dithiolanes can be synthesized through various methods, including the reaction of enethiols with thioketones. The structure typically features a dithiolane ring that can be substituted at different positions, influencing its biological properties. The synthesis routes often involve the use of rhodanine derivatives or other thiol-containing compounds, which are known to react under specific conditions to yield this compound products .
Table 1: Common Synthesis Methods for this compound
Method | Description |
---|---|
Reaction with Enethiols | Forms 1,3-dithiolanes via nucleophilic attack on thioketones. |
Rhodanine Derivative Reactions | Utilizes rhodanine to produce dithiolane structures. |
Mixed Disulfide Formation | Can lead to the formation of mixed disulfides alongside dithiolanes. |
Antimicrobial Properties
Research indicates that certain this compound derivatives exhibit significant antimicrobial activity. For instance, compounds derived from rhodanine have shown effectiveness against various bacterial strains by inhibiting their growth mechanisms. A study demonstrated that these compounds could inhibit metallo-enzymes, which are crucial for bacterial survival .
Antifungal Activity
In addition to antibacterial properties, 1,3-dithiolanes have been reported to possess antifungal activity. A study involving novel triazole compounds containing the this compound ring indicated that these compounds had notable antifungal effects against pathogens affecting plants .
Insecticidal Effects
Some derivatives of this compound have been evaluated for their insecticidal properties. Research has shown that these compounds can effectively target pests such as Culex pipiens molestus and Tetranychus urticae, suggesting potential applications in agricultural pest management .
Case Studies
- Rhodanine-Derived Enethiols : A study explored the biological activity of rhodanine-derived enethiols that react to form 1,3-dithiolanes. The results indicated that these compounds not only exhibited antimicrobial activity but also showed promise in DNA damage repair mechanisms .
- Triazole Compounds : Another investigation synthesized seven novel triazole compounds containing this compound groups. Preliminary tests revealed antifungal and plant growth regulatory activities, highlighting the versatility of this chemical scaffold in biological applications .
The mechanisms underlying the biological activities of 1,3-dithiolanes are complex and may involve multiple pathways:
- Enzyme Inhibition : Many studies suggest that 1,3-dithiolanes act as inhibitors of metallo-enzymes critical for microbial metabolism.
- Reactive Oxygen Species (ROS) Generation : Some derivatives may induce oxidative stress in microbial cells.
- Interference with Cellular Signaling : The structural characteristics of 1,3-dithiolanes allow them to interact with various cellular targets.
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibits metallo-enzymes essential for microbial function. |
ROS Generation | Induces oxidative stress leading to cell damage. |
Cellular Signaling Interference | Alters signaling pathways critical for cell survival. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,3-dithiolane derivatives, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : 1,3-Dithiolanes are typically synthesized via acid-catalyzed cyclization of 1,2-ethanedithiol with carbonyl compounds. For example, heating ketones or aldehydes with 1,2-ethanedithiol and TsOH (p-toluenesulfonic acid) under solvent-free conditions for 15–30 minutes produces 1,3-dithiolanes. Optimization involves adjusting reaction time, temperature, and catalyst loading. Yield and purity are monitored via NMR, where characteristic singlet signals (93–98 ppm for C-2 of the dithiolane ring) confirm product formation .
Q. How does this compound function as a protecting group for carbonyl compounds, and what are its stability profiles under varying chemical conditions?
- Methodological Answer : The this compound ring protects carbonyl groups by forming a stable cyclic dithioether, which is inert to acidic, basic, and reducing conditions. Deprotection requires oxidative agents like Hg(II) salts or . Stability studies involve exposing the protected compound to reagents (e.g., Grignard, borohydrides) and analyzing retention of the dithiolane structure via NMR or IR spectroscopy .
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives, and how are key spectral features interpreted?
- Methodological Answer : NMR is critical for identifying the dithiolane ring: C-2 appears as a singlet at 67–66 ppm, while α-sulfenylated carbons show doublets at 60–57 ppm. IR spectroscopy detects S–S stretching (~500 cm) and C–S vibrations (~700 cm). Mass spectrometry (EI/ESI) confirms molecular weight via parent ion peaks .
Advanced Research Questions
Q. How can this compound ligands be incorporated into coordination polymers, and what structural or electrochemical properties do these materials exhibit?
- Methodological Answer : this compound acts as a bridging ligand in coordination polymers. For example, reacting [Cu(MeCN)][PF] with this compound forms 1D polymeric structures with Cu(I) centers. X-ray crystallography reveals tetrahedral coordination geometry, while cyclic voltammetry identifies redox activity at Cu sites. Stability in air and solvent resistance are tested via TGA and PXRD .
Q. What metabolic pathways degrade this compound-containing compounds in biological systems, and how does stereochemistry influence their stability?
- Methodological Answer : Rat liver microsomes metabolize this compound rings via diastereoselective oxidation. LC-MS/MS tracks metabolites, revealing sulfoxide intermediates. Stereochemical effects are studied using enantiomerically pure substrates; e.g., (R)- and (S)-configured dithiolanes show differing rates of sulfoxidation, assessed via chiral HPLC .
Q. What computational methods are suitable for modeling the conformational flexibility and S–S bond dynamics of this compound?
- Methodological Answer : DFT (B3LYP/6-31G*) and MP2 methods model S–S bond dissociation energies and ring puckering. Vibrational spectra simulations (scaled vs. experimental IR/Raman) validate computational accuracy. Conformational free energy landscapes are mapped using relaxed potential energy surface scans .
Q. How do reaction mechanisms differ between 1,2- and this compound formation, and what intermediates are involved?
- Methodological Answer : 1,3-Dithiolanes form via nucleophilic attack of dithiols on carbonyl carbons, followed by cyclization. In contrast, 1,2-dithiolanes (e.g., lipoic acid) require disulfide bond formation. Mechanistic studies use kinetic isotope effects (KIEs) and trapping of intermediates (e.g., hemithioacetals) with quenching agents .
Q. What strategies enable regioselective synthesis of this compound derivatives with functionalized side chains for material science applications?
Properties
IUPAC Name |
1,3-dithiolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S2/c1-2-5-3-4-1/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLSAISZLJGWPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197473 | |
Record name | 1,3-Dithiolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a stench; [Alfa Aesar MSDS] | |
Record name | 1,3-Dithiolane | |
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URL | https://haz-map.com/Agents/9724 | |
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CAS No. |
4829-04-3 | |
Record name | 1,3-Dithiolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4829-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Dithiolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004829043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-DITHIOLANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3-Dithiolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DITHIOLANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341G58G6YL | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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